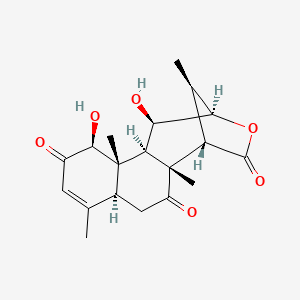
Eurycomalactone
Vue d'ensemble
Description
Eurycomalactone is a polycyclic sesquiterpene found in the root of the Eurycoma longifolia (commonly known as Tongkat Ali) plant. It is a naturally occurring compound that has been studied extensively for its potential medicinal and therapeutic benefits. The compound has been studied for its potential to improve physical and mental performance, reduce stress, and act as an anti-inflammatory and antioxidant agent. It has also been studied for its potential to treat a variety of conditions, including cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
Anticancer Activity
Eurycomalactone has been studied for its potential anticancer effects. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including cervical (HeLa), colorectal (HT29), and ovarian (A2780) cancer cells . It has shown to induce apoptotic cell death in these cells in a dose- and time-dependent manner, suggesting its potential as an anticancer agent.
Apoptosis Induction
The ability of Eurycomalactone to induce apoptosis, or programmed cell death, is particularly significant in cancer research. Apoptosis is a crucial process in preventing the proliferation of cancer cells, and Eurycomalactone’s efficacy in this area could be harnessed for developing new cancer therapies .
Molecular Docking Studies
Eurycomalactone has been subjected to in silico molecular docking studies to predict its interaction with protein targets such as TNF-α and DHFR . These studies suggest that Eurycomalactone could have good inhibitory potential, which is valuable for the development of drugs targeting these proteins.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of Eurycomalactone is crucial for understanding its pharmacokinetics and safety as a potential therapeutic agent. Studies have shown that Eurycomalactone exhibits a low risk of hepatotoxicity and carcinogenicity, which is promising for its use in medicine .
Anti-Inflammatory Properties
While not as extensively studied as its anticancer properties, Eurycomalactone may also possess anti-inflammatory effects. This is inferred from its molecular docking studies with TNF-α, a cytokine involved in systemic inflammation . Further research in this area could uncover additional therapeutic applications.
Genetic Diversity Studies
Eurycomalactone is derived from Eurycoma longifolia, a plant whose genetic diversity is of interest to researchers. While not directly related to Eurycomalactone’s applications, understanding the genetic diversity of its source can aid in conservation efforts and ensure sustainable use .
Mécanisme D'action
- Role :
- TNF-α : A pro-inflammatory cytokine, TNF-α plays a crucial role in immune responses and cell survival. Eurycomalactone inhibits TNF-α, potentially affecting cancer cell growth .
- DHFR : DHFR is involved in DNA synthesis and repair. Eurycomalactone inhibits DHFR, which may impact cancer cell proliferation .
- Apoptosis : Eurycomalactone induces apoptotic cell death in cancer cells. This process is dose-dependent and occurs via activation of intrinsic pathways .
- NF-κB Inhibition : Eurycomalactone acts as a potent NF-κB inhibitor. NF-κB is a transcription factor involved in inflammation and cell survival. By blocking NF-κB activation, eurycomalactone may suppress cancer cell growth .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-MGBQOKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177627 | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23062-24-0 | |
| Record name | Eurycomalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eurycomalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




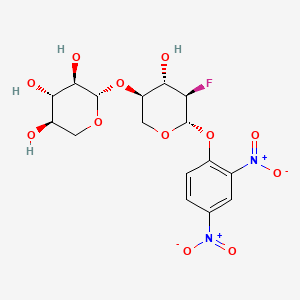
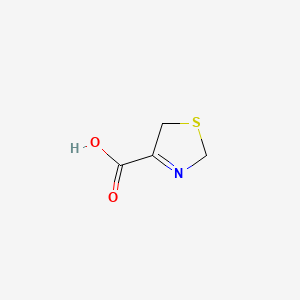
![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)
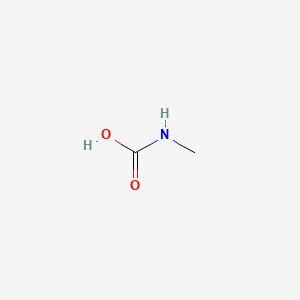
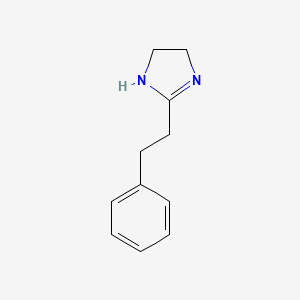
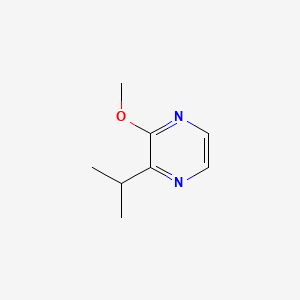
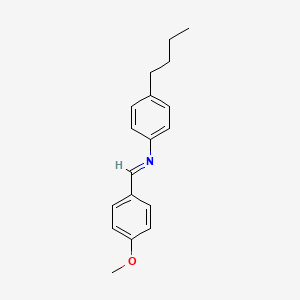
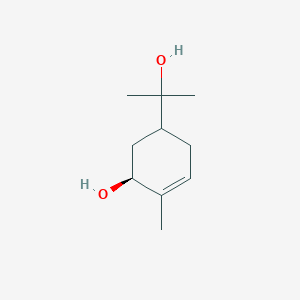
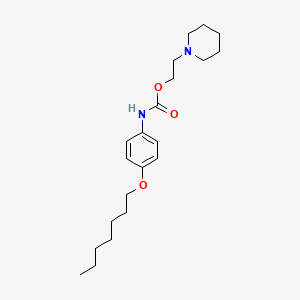
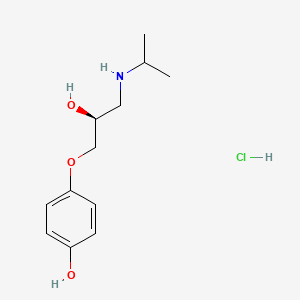
![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)

